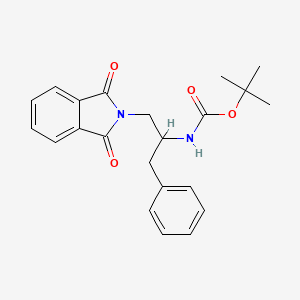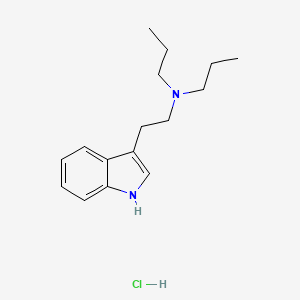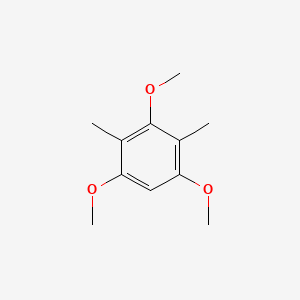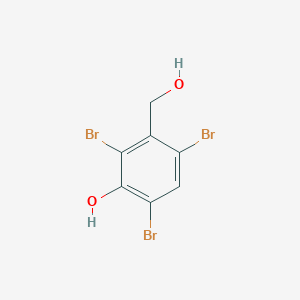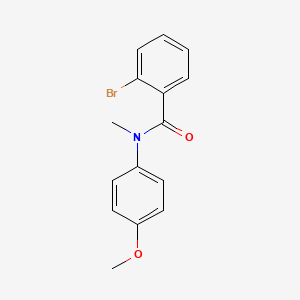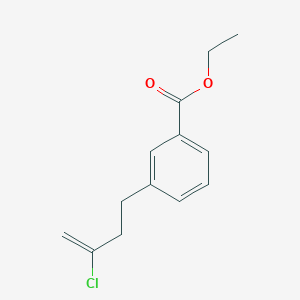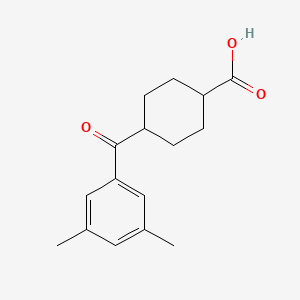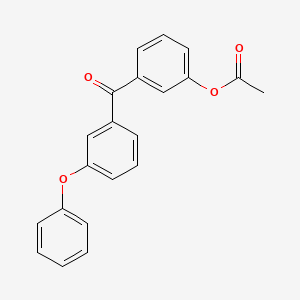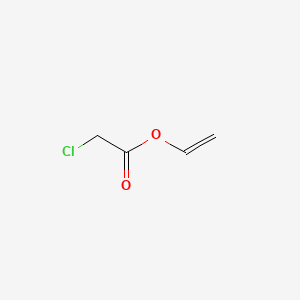
Vinyl chloroacetate
Übersicht
Beschreibung
Vinyl chloroacetate is a colorless clear liquid1. It is almost insoluble in water but soluble in ethanol, carbon tetrachloride, ether, dimethylformamide, and benzene1. It is irritating to skin and eyes and is corrosive1. It is slowly hydrolyzed to produce chloroacetic acid, which has an ecological impact1.
Synthesis Analysis
A new azide polymer, polyvinyl azidoacetate (PVAA), was synthesized through the initial polymerization reaction and subsequent azidation reaction of vinyl chloroacetate2. By controlling the appropriate reaction conditions, the PVAA can be prepared with a number average molecular weight in the range of 1.54×10^4 ~4.02×10^4 and polydispersity index in the range of 2.0~4.02.
Molecular Structure Analysis
The molecular formula of Vinyl chloroacetate is C4H5ClO23. It has an average mass of 120.534 Da and a monoisotopic mass of 119.997810 Da3.
Chemical Reactions Analysis
Vinyl chloroacetate reacts with acids to liberate heat4. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products4. Heat is also generated by the interaction of esters with caustic solutions4. Flammable hydrogen is generated by mixing with alkali metals and hydrides4.
Physical And Chemical Properties Analysis
Vinyl chloroacetate is a colorless to light yellow colored liquid4. It is insoluble in water and denser than water4. Contact may irritate skin, eyes, and mucous membranes4. It is toxic by ingestion, inhalation, or skin absorption4.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Material Science and Conservation Science .
Summary of the Application
Poly(vinyl acetate) (PVAc) paints, also known as vinyl, have been used by many artists and are also used globally as a common binder for house paints . Vinyl chloroacetate is a key component in the formulation of these paints .
Methods of Application or Experimental Procedures
The paints are developed by polymerizing vinyl acetate, often in the presence of other monomers . The paints provide several advantages over traditional paints, such as higher resistance to light ageing, improved flexibility, easier preparation and handling, minimal use of organic solvents in some cases, and rapid drying .
Results or Outcomes
The advent of these types of modern polymeric materials facilitated changes in artistic expression in new and innovative ways, which were not as possible with traditional oil paint materials .
2. Application in the Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Vinyl chloroacetate is used in the synthesis of Poly(Vinyl Alcohol) grafted with fluorinated protic ionic liquids containing sulfo functional groups . This modified polymer has potential applications as proton exchange membranes (PEMs) for middle- and high-temperature fuel cells .
Methods of Application or Experimental Procedures
The polymer functionalization with fluorinated proticILs was achieved by the following approaches: (i) the PVA acylation and subsequent reaction with fluorinated sultones and (ii) free-radical polymerization reaction of vinyl acetate derivatives modified with 1-methylimidazole and sultones .
Results or Outcomes
The successfully grafted PVA has been characterized using 1 H, 19 F, and 13 C-NMR and FTIR-ATR . The presented synthesis route is a novel approach to PVA functionalization with imidazole-based fluorinated ionic liquids with sulfo groups .
3. Application in RAFT Polymerization
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
Vinyl chloroacetate is used in the reversible addition fragmentation chain transfer (RAFT) polymerization of vinyl esters . This process is used to define precision polymers comprising poly(vinyl ester) building blocks .
Methods of Application or Experimental Procedures
The RAFT polymerization process involves the use of a RAFT agent and specific reaction conditions to progress from simple to complex macromolecular architectures .
Results or Outcomes
The RAFT polymerization of vinyl esters has led to the development of novel poly(vinyl alkylate)s with enhanced solubilities in supercritical carbon dioxide (scCO2), with applications as reactive stabilizers for dispersion polymerization and macromolecular surfactants for CO2 media .
4. Application in Ink Binders and Coatings
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Vinyl chloroacetate is used in the formulation of ink binders and coatings . It is frequently used as a binder in printing inks and can be used in various coating applications due to its resistance to chemicals, solvents, and abrasion .
Methods of Application or Experimental Procedures
The ink binders and coatings are developed by polymerizing vinyl chloroacetate, often in the presence of other monomers .
Results or Outcomes
The use of vinyl chloroacetate in ink binders and coatings has resulted in products with excellent adhesion properties and resistance to chemicals, solvents, and abrasion .
5. Application in the Study of Electron-Withdrawing Groups
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Vinyl chloroacetate is used to study the effect of the electron-withdrawing groups on the ligand in a series of bis(acetylacetonate)cobalt(II) derivatives .
Methods of Application or Experimental Procedures
The study involves the use of vinyl chloroacetate to modify the ligand in bis(acetylacetonate)cobalt(II) derivatives . The effect of the electron-withdrawing groups on the ligand is then studied .
Results or Outcomes
The results of this study can provide valuable insights into the influence of electron-withdrawing groups on the properties of cobalt(II) complexes .
6. Application in Adhesives for Porous Substrates
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Vinyl chloroacetate is used in the formulation of adhesives for porous substrates such as wood, paper, and cloth . It is also used in emulsion paints and as powder additives for construction materials .
Methods of Application or Experimental Procedures
The adhesives are developed by polymerizing vinyl chloroacetate, often in the presence of other monomers . The resulting product has excellent adhesion properties and resistance to chemicals, solvents, and abrasion .
Results or Outcomes
The use of vinyl chloroacetate in adhesives for porous substrates has resulted in products with excellent adhesion properties and resistance to chemicals, solvents, and abrasion .
Safety And Hazards
Vinyl chloroacetate is highly flammable4. It is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death4. Bromoacetates and chloroacetates are extremely irritating/lachrymators (cause eye irritation and flow of tears)4. Reaction with water or moist air will release toxic, corrosive, or flammable gases4.
Zukünftige Richtungen
Vinyl chloroacetate has been used to study the effect of the electron-withdrawing groups on the ligand in a series of bis (acetylacetonate)cobalt (II) derivatives6. This suggests potential future directions in the study of electron-withdrawing groups and their effects on ligands.
Eigenschaften
IUPAC Name |
ethenyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-2-7-4(6)3-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELOQYISYPGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Record name | VINYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-33-1 | |
| Record name | Acetic acid, 2-chloro-, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0062509 | |
| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl chloroacetate appears as a colorless to light yellow colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Liquid | |
| Record name | VINYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Vinyl chloroacetate | |
CAS RN |
2549-51-1 | |
| Record name | VINYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4769 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethenyl 2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-chloro-, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V67DD44DS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



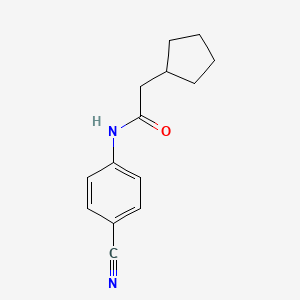
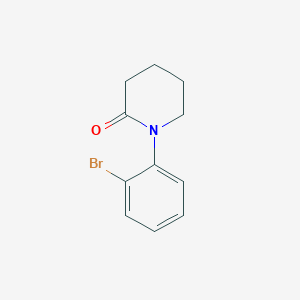
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)
